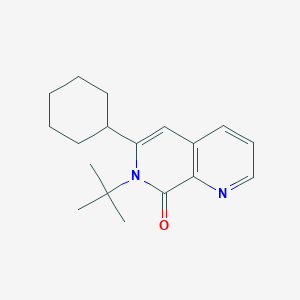
7-tert-Butyl-6-cyclohexyl-1,7-naphthyridin-8(7H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“7-tert-Butyl-6-cyclohexyl-1,7-naphthyridin-8(7H)-one” is a synthetic organic compound that belongs to the class of naphthyridines. Naphthyridines are heterocyclic compounds containing a pyridine ring fused to a benzene ring. This compound is characterized by the presence of a tert-butyl group at the 7th position, a cyclohexyl group at the 6th position, and a ketone functional group at the 8th position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “7-tert-Butyl-6-cyclohexyl-1,7-naphthyridin-8(7H)-one” typically involves multi-step organic reactions. One possible route could involve the cyclization of appropriate precursors under specific conditions. For example, starting from a substituted pyridine derivative, the introduction of the tert-butyl and cyclohexyl groups can be achieved through alkylation reactions. The final step might involve the formation of the ketone group through oxidation.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
“7-tert-Butyl-6-cyclohexyl-1,7-naphthyridin-8(7H)-one” can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids or other derivatives.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The tert-butyl and cyclohexyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Reagents such as halogens (e.g., Br₂) or nucleophiles (e.g., NH₃) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction might yield alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug development and therapeutic research.
Industry: Use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of “7-tert-Butyl-6-cyclohexyl-1,7-naphthyridin-8(7H)-one” would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering biochemical pathways, or affecting cellular processes. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
6-tert-Butyl-7-cyclohexyl-1,7-naphthyridin-8(7H)-one: Similar structure with different positions of substituents.
7-tert-Butyl-6-phenyl-1,7-naphthyridin-8(7H)-one: Similar structure with a phenyl group instead of a cyclohexyl group.
Properties
CAS No. |
922527-24-0 |
|---|---|
Molecular Formula |
C18H24N2O |
Molecular Weight |
284.4 g/mol |
IUPAC Name |
7-tert-butyl-6-cyclohexyl-1,7-naphthyridin-8-one |
InChI |
InChI=1S/C18H24N2O/c1-18(2,3)20-15(13-8-5-4-6-9-13)12-14-10-7-11-19-16(14)17(20)21/h7,10-13H,4-6,8-9H2,1-3H3 |
InChI Key |
DQMGXOODXXYLKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N1C(=CC2=C(C1=O)N=CC=C2)C3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















